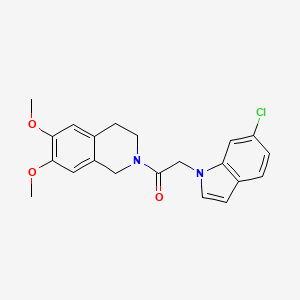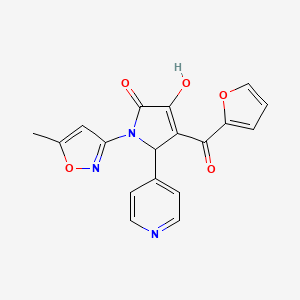![molecular formula C14H13N3OS B11147015 N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide CAS No. 889768-68-7](/img/structure/B11147015.png)
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide typically involves the reaction of 2-aminothiazole with various substituted benzaldehydes to form the imidazo[2,1-b][1,3]thiazole core . This core is then further functionalized to introduce the propanamide group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, leading to DNA damage and cell death . The compound also interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity against cancer cell lines but has different substituents that may affect its potency and selectivity.
2-(4-methylphenyl)-3-((6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-acetamido)-4-thiazolidinone: Known for its antifungal activity, this compound has a different core structure that influences its biological activity.
This compound stands out due to its unique combination of pharmacological properties and its potential as a versatile scaffold for drug development.
Properties
CAS No. |
889768-68-7 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide |
InChI |
InChI=1S/C14H13N3OS/c1-2-11(18)15-13-12(10-6-4-3-5-7-10)16-14-17(13)8-9-19-14/h3-9H,2H2,1H3,(H,15,18) |
InChI Key |
GETQQXFQLZEIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146935.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11146959.png)
![N~1~-(2-methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11146966.png)

![4-(4-Chlorophenyl)-1-{1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carbonyl}piperidin-4-OL](/img/structure/B11146995.png)
![2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone](/img/structure/B11147002.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-tryptophanate](/img/structure/B11147004.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2,4-dimethylphenyl)piperazino]-1-propanone](/img/structure/B11147009.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147014.png)
![N-{2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11147017.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-ethoxyphenol](/img/structure/B11147022.png)
![N-{1-[(2,4-dimethoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11147023.png)

